

safety and handling of (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid

Cat. No.: B1461906

[Get Quote](#)

An In-depth Technical Guide to the Safety and Handling of **(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic Acid**

Disclaimer: This document provides a comprehensive guide to the safe handling, storage, and use of **(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid** based on its chemical properties and established best practices for analogous arylboronic acids. As of the writing of this guide, specific peer-reviewed studies on the stability, reactivity, and toxicology of this particular compound are limited. Therefore, the protocols and recommendations herein are provided as a robust starting point for experienced researchers and should be adapted with due diligence and appropriate risk assessment for any specific application.

Introduction and Physicochemical Properties

(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is an increasingly important building block in medicinal chemistry and drug discovery. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of complex biaryl structures. The presence of a fluorine atom and an isopropylcarbamoyl group on the phenyl ring can significantly influence the electronic properties, lipophilicity, metabolic stability, and binding interactions of the target molecules.

Understanding the safety, handling, and stability of this reagent is paramount to ensuring the integrity of experimental results and, most importantly, the safety of laboratory personnel. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed overview of these aspects from the perspective of a senior application scientist, emphasizing the causality behind procedural choices.

Table 1: Physicochemical Properties of **(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid**[1]

Property	Value
CAS Number	874289-49-3
Molecular Formula	C ₁₀ H ₁₃ BFNO ₃
Molecular Weight	225.03 g/mol
Appearance	Solid (typically off-white)
Purity	Typically ≥98%
Storage Temperature	Room temperature, under inert atmosphere
InChI Key	NCRUGKRIPMQSQHI-UHFFFAOYSA-N

Hazard Identification and Toxicological Profile

The primary hazards associated with **(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid**, as indicated by supplier safety data sheets, are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Beyond these immediate hazards, a key consideration for the boronic acid class of compounds is the potential for genotoxicity.

GHS Hazard Classification

Table 2: GHS Hazard Statements for **(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid**[1]

Code	Statement
H315	Causes skin irritation.
H319	Causes serious eye irritation.
H335	May cause respiratory irritation.

The Question of Mutagenicity

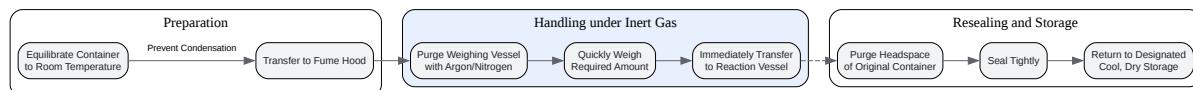
In recent years, a significant body of research has emerged suggesting that some arylboronic acids can produce positive results in the Ames test, a bacterial reverse mutation assay used to screen for carcinogenic potential.^{[2][3]} This has led to the classification of arylboronic acids as a "potential genotoxic impurity" (PGI) class by regulatory bodies, a critical consideration in pharmaceutical development.

Causality of Mutagenicity: The proposed mechanism for the mutagenicity of some boronic acids involves the oxygen-mediated oxidation of the carbon-boron bond, which can generate organic radicals.^[2] These radical species can then interact with bacterial DNA, leading to mutations.

Expert Insight: It is crucial to understand that a positive Ames test does not automatically equate to a genotoxic risk in humans. Subsequent studies on a selection of Ames-positive boronic acids have shown that this bacterial mutagenicity does not always translate to genotoxicity in eukaryotic cell systems.^{[2][3]} This suggests that the risk may not be as universal as initially feared. However, in the absence of specific toxicological data for **(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid**, it is prudent to handle it as a potentially genotoxic compound. This means that exposure should be minimized, and its removal from the final active pharmaceutical ingredient (API) to very low levels (parts per million) must be validated.

Storage, Handling, and Stability

The stability of arylboronic acids is a critical factor in their successful application. They are susceptible to several degradation pathways, which can be mitigated through proper storage and handling.

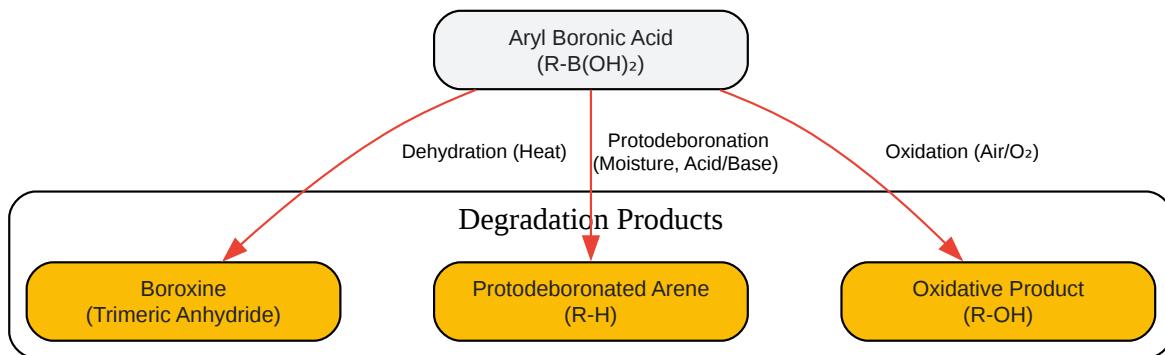

Recommended Storage Protocol

To maintain the integrity of **(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid**, the following storage conditions are recommended:

- Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen). This is the most critical parameter to control. Oxygen can lead to oxidative degradation, while moisture can facilitate both hydrolysis and the formation of boroxines.
- Temperature: Store in a cool, dry place. While room temperature is often cited by suppliers[1], for long-term storage, refrigeration (2-8 °C) is advisable to slow down potential degradation pathways.
- Container: Use a tightly sealed container of a suitable material, such as amber glass, to protect from light and moisture.

Laboratory Handling Workflow

All manipulations should be performed in a well-ventilated chemical fume hood. Adherence to the following workflow will minimize exposure and preserve the quality of the reagent.



[Click to download full resolution via product page](#)

Caption: Workflow for handling air- and moisture-sensitive boronic acids.

Key Degradation Pathways

Understanding the potential degradation pathways is essential for troubleshooting and for developing robust analytical methods.

[Click to download full resolution via product page](#)

Caption: Major degradation pathways for arylboronic acids.

- Boroxine Formation: This is a reversible dehydration reaction where three molecules of the boronic acid condense to form a six-membered ring. While boroxines are often in equilibrium with the monomeric acid form in solution, their presence can complicate stoichiometry and analysis.
- Protodeboronation: This is the hydrolytic cleavage of the C-B bond to yield the corresponding arene. This pathway is often promoted by acidic or basic conditions and the presence of moisture. The electron-withdrawing nature of the fluoro and diformyl groups in some analogs can make the boronic acid more susceptible to this degradation.
- Oxidation: As mentioned, oxidation of the C-B bond, typically by atmospheric oxygen, can lead to the formation of the corresponding phenol. This process can be accelerated by light and the presence of radical initiators.

Analytical and Quality Control Methods

Ensuring the purity and integrity of **(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid** before use is critical. A combination of NMR and HPLC is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural confirmation and purity assessment. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments are all informative.

¹H NMR:

- Aromatic Region: Expect complex splitting patterns for the aromatic protons due to H-H and H-F couplings.
- Isopropyl Group: A doublet for the methyl groups and a septet for the CH group are characteristic.
- Amide NH: A broad singlet or doublet, which may exchange with D₂O.
- B(OH)₂: A broad singlet, highly dependent on concentration, solvent, and water content. Its integration is often unreliable. The presence of boroxine will be indicated by a different chemical shift for this proton.
- Impurities: Look for signals corresponding to the protodeboronated arene or the oxidized phenol.

¹⁹F NMR:

- A single resonance is expected. The chemical shift can be a sensitive probe of the electronic environment and can be useful for identifying degradation products.

¹¹B NMR:

- A single, broad signal is expected in the range of 28-33 ppm for the trigonal planar boronic acid.^[4] The formation of tetrahedral boronate species (e.g., from reaction with diols or in basic solution) will result in a sharp, upfield-shifted signal.

Experimental Protocol: NMR Sample Preparation

- Weigh approximately 5-10 mg of the boronic acid into a clean, dry vial.
- Dissolve the solid in ~0.7 mL of a dry deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids due to its ability to break up hydrogen-bonded oligomers.
- Transfer the solution to a clean, dry NMR tube.

- If using a standard borosilicate NMR tube, a broad background signal from the glass may be observed in the ^{11}B NMR spectrum. For quantitative ^{11}B NMR, a quartz NMR tube is recommended.[4]
- Acquire spectra promptly after preparation to minimize solvent-mediated degradation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing purity and quantifying impurities.

Challenges in HPLC of Boronic Acids:

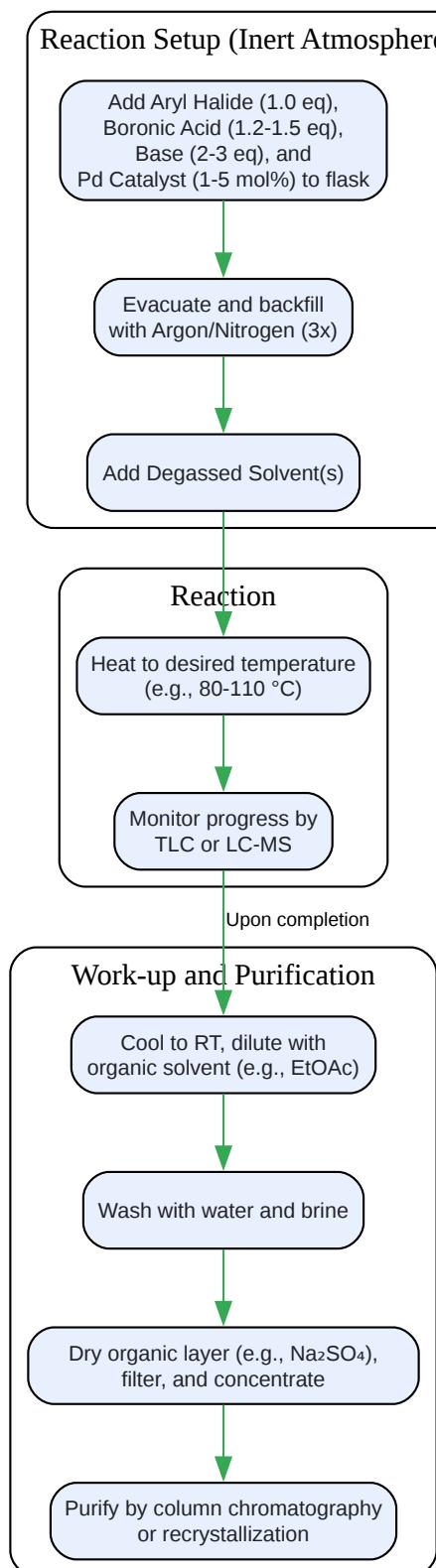
- Poor Peak Shape: The Lewis acidic boron atom can interact with free silanol groups on standard silica-based C18 columns, leading to peak tailing.
- On-Column Degradation: The presence of water in the mobile phase can promote on-column hydrolysis.
- Detection: While the phenyl ring provides UV absorbance, detecting non-chromophoric impurities can be challenging.

Experimental Protocol: Reverse-Phase HPLC Method Development

- Column Selection: Start with a modern, end-capped C18 column or a column with low silanol activity to improve peak shape. Phenyl-hexyl columns can also provide alternative selectivity.
- Mobile Phase:
 - Aqueous (A): Water with 0.1% formic acid or 0.1% trifluoroacetic acid. The acidic modifier helps to suppress the ionization of the boronic acid and improve peak shape.
 - Organic (B): Acetonitrile or Methanol.
- Gradient Elution: A typical gradient would be from 5-10% B to 95-100% B over 15-20 minutes.
- Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm, or determine the λ_{max} by UV-Vis spectroscopy). For comprehensive impurity profiling, a

mass spectrometer (LC-MS) is invaluable.

- Sample Preparation: Dissolve the sample in the initial mobile phase composition or a mixture of water and organic solvent at a concentration of approximately 0.5-1.0 mg/mL.


Data Interpretation:

- Assess the main peak for symmetry and tailing.
- Identify and quantify impurities, paying close attention to peaks at the retention times corresponding to the potential protodeboronated and oxidized byproducts.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of the substituents may influence its reactivity.

Experimental Protocol: General Suzuki-Miyaura Coupling This protocol is a general starting point and must be optimized for specific substrates.

[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.[5]

Reagent Selection and Causality:

- Boronic Acid (1.2-1.5 eq): A slight excess is used to drive the reaction to completion and to compensate for any potential homocoupling or degradation of the boronic acid.
- Palladium Catalyst: A wide range of catalysts can be used. For aryl chlorides, which are less reactive, a catalyst system with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is often required. $\text{Pd}(\text{PPh}_3)_4$ is a common choice for aryl bromides and iodides.^[5]
- Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K_2CO_3 , Cs_2CO_3 , or K_3PO_4 are commonly used.^{[5][6]} The choice of base can significantly impact the reaction rate and side product formation.
- Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used.^{[5][6][7]} The water is crucial for dissolving the inorganic base and facilitating the catalytic cycle. The solvent must be degassed to remove oxygen, which can deactivate the $\text{Pd}(0)$ catalyst.

Purification of (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic Acid

If the purity of the starting material is insufficient, purification may be necessary.

Recrystallization is often the most effective method for removing minor impurities.

Experimental Protocol: Recrystallization

- Solvent Screening: In test tubes, test the solubility of small amounts of the crude boronic acid in various solvents (e.g., ethyl acetate, acetonitrile, toluene, water, or mixtures such as ethyl acetate/hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.
- Dissolution: In an appropriately sized flask, add the crude boronic acid and the minimum amount of the chosen hot solvent to fully dissolve the solid.
- Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

- Crystallization: Allow the filtrate to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize recovery.
- Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Waste Disposal

Waste containing **(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid** should be treated as hazardous chemical waste. Segregation of waste streams is critical.

Experimental Protocol: Laboratory-Scale Waste Management

- Segregation:
 - Solid Waste: Collect unused boronic acid, contaminated weighing paper, gloves, and silica gel in a dedicated, sealed, and clearly labeled hazardous waste container.
 - Liquid Waste: Collect all mother liquors from recrystallizations and column chromatography fractions containing the compound in a separate, sealed, and labeled container for halogenated organic waste.
 - Aqueous Waste: Aqueous layers from workups may contain residual boronic acid and should be collected in a separate aqueous hazardous waste container. Do not pour aqueous waste down the drain unless it has been demonstrated to be free of the compound and other hazardous materials, and its pH is neutral.
- Decontamination:
 - Glassware that has come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone or ethyl acetate). This rinseate must be collected and disposed of as hazardous liquid waste.
 - After the initial organic rinse, glassware can be washed with soap and water.

- Disposal: All waste containers must be properly labeled with "Hazardous Waste" and a full description of the contents. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

Expert Insight on Waste: Due to the presence of the C-F bond, incineration is often the preferred method for the ultimate disposal of fluorinated organic waste.[\[1\]](#) However, incomplete incineration can lead to the formation of other hazardous fluorinated compounds. Amides are generally incompatible with acids and oxidizing agents, so these waste streams should not be mixed.[\[8\]](#) Always consult your local EHS guidelines for specific disposal requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid | 874289-49-3 [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. Ames positive boronic acids are not all eukaryotic genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- To cite this document: BenchChem. [safety and handling of (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1461906#safety-and-handling-of-2-fluoro-5-isopropylcarbamoyl-phenyl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com